molecular formula C17H13N5O6 B3905880 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone

5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone

Cat. No. B3905880
M. Wt: 383.3 g/mol
InChI Key: KWSBMYAQGDRXQJ-GRSHGNNSSA-N
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Description

5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone, also known as MNPH, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 327.3 g/mol. MNPH has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone is not well-understood. However, it is thought to involve the formation of a complex between the metal ion and the hydrazone group of 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone. This complexation leads to a change in the electronic structure of the compound, resulting in the emission of fluorescence.
Biochemical and Physiological Effects:
5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone has also been shown to have antioxidant and anti-inflammatory properties. These effects make 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone a potentially valuable tool for the study of many different biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone is its selectivity for certain metal ions. This property makes it a valuable tool for the detection of metal ions in biological systems. However, 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous systems. Additionally, 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone has been shown to be cytotoxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research involving 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone. One area of research that is currently being explored is the development of 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone-based sensors for the detection of metal ions in vivo. Another area of research is the use of 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone could be used as a tool for the study of metal ion homeostasis in biological systems. Overall, 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone is a promising compound with many potential applications in scientific research.

Scientific Research Applications

5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone has been used in a wide range of scientific research applications. One of the most common uses is as a fluorescent probe for the detection of metal ions. 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been exploited for the development of sensors and imaging agents for biological systems.

properties

IUPAC Name

N-[(Z)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O6/c1-27-15-5-2-11(21(23)24)8-14(15)16-6-4-13(28-16)10-19-20-17-7-3-12(9-18-17)22(25)26/h2-10H,1H3,(H,18,20)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSBMYAQGDRXQJ-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N\NC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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